molecular formula C20H22N4O3S B2896883 6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1327230-60-3

6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2896883
CAS No.: 1327230-60-3
M. Wt: 398.48
InChI Key: UFFHKTNSSOQHGP-UHFFFAOYSA-N
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Description

6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound featuring a pyridazinone core, a piperidine ring, and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 4,7-dimethyl-2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Piperidine Derivative Synthesis: The piperidine ring is functionalized with a carbonyl group, often through acylation reactions using reagents like acyl chlorides or anhydrides.

    Coupling Reaction: The benzo[d]thiazole derivative is then coupled with the piperidine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate product with a hydrazine derivative to form the pyridazinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group of the piperidine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenated reagents like bromoacetyl bromide, in the presence of bases like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d]thiazole moiety.

    Reduction: Reduced forms of the piperidine carbonyl group.

    Substitution: Halogenated piperidine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Its unique structure may allow it to act as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to known inhibitors.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development:

    Antimicrobial Activity: Possible use as an antimicrobial agent due to the presence of the benzo[d]thiazole moiety.

Industry

    Material Science: Could be used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism by which 6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety may play a crucial role in binding to these targets, while the piperidine and pyridazinone components may enhance the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethylbenzo[d]thiazole: Shares the benzo[d]thiazole moiety but lacks the piperidine and pyridazinone components.

    Piperidine-1-carbonyl Derivatives: Compounds with similar piperidine structures but different substituents.

    2-Methylpyridazin-3(2H)-one: Contains the pyridazinone core but lacks the benzo[d]thiazole and piperidine moieties.

Uniqueness

6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is unique due to its combination of three distinct moieties, each contributing to its potential biological activity and chemical reactivity. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

6-[4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-12-4-5-13(2)18-17(12)21-20(28-18)27-14-8-10-24(11-9-14)19(26)15-6-7-16(25)23(3)22-15/h4-7,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFHKTNSSOQHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)C(=O)C4=NN(C(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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